![molecular formula C15H22N2O3S B5632906 ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5632906.png)
ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Mecanismo De Acción
Ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is a selective inhibitor of CK2, which is overexpressed in many cancer cells and is involved in the regulation of multiple signaling pathways that promote cell growth and survival. By inhibiting CK2, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate disrupts these signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
In neurodegenerative disease research, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the aggregation of mutant huntingtin protein in Huntington's disease and alpha-synuclein protein in Parkinson's disease, which are key pathological features of these diseases.
In viral infection research, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the replication of hepatitis C virus and human papillomavirus by disrupting the interaction between viral proteins and host cell proteins.
Biochemical and Physiological Effects
ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In cancer research, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In neurodegenerative disease research, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to have neuroprotective effects and improve cognitive function. In viral infection research, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to inhibit viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate in lab experiments is its specificity for CK2, which allows for the selective inhibition of this protein kinase without affecting other signaling pathways. However, one limitation of using ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is its potential toxicity, as it has been shown to cause hepatotoxicity and gastrointestinal side effects in some clinical studies.
Direcciones Futuras
There are several future directions for research on ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate. In cancer research, future studies could focus on the combination of ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate with other chemotherapy agents or targeted therapies to improve treatment efficacy. In neurodegenerative disease research, future studies could focus on the development of ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate analogs with improved pharmacokinetic properties and reduced toxicity. In viral infection research, future studies could focus on the use of ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate in combination with other antiviral agents to improve treatment efficacy.
Métodos De Síntesis
The synthesis of ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate involves several steps, including the reaction of 2-amino-4-methyl-3-thiophenecarboxylic acid with ethyl chloroformate to form ethyl 2-amino-4-methyl-3-thiophenecarboxylate. This compound is then reacted with cyclohexyl isocyanate to form ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.
In neurodegenerative disease research, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to have neuroprotective effects in animal models of Huntington's disease and Parkinson's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In viral infection research, ethyl 2-amino-5-[(cyclohexylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the replication of hepatitis C virus and human papillomavirus in vitro.
Propiedades
IUPAC Name |
ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-20-15(19)11-9(2)12(21-13(11)16)14(18)17-10-7-5-4-6-8-10/h10H,3-8,16H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEQTHCBJHMZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

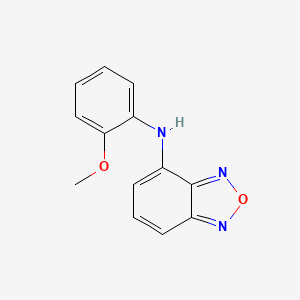
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5632846.png)
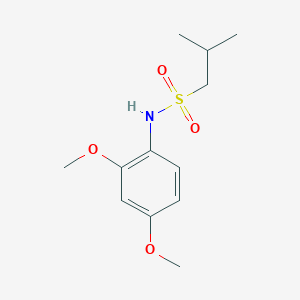
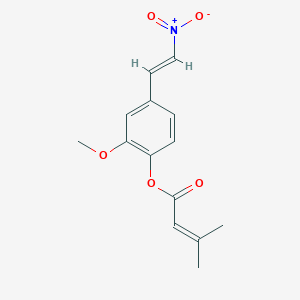

![1-(2,5-difluorobenzoyl)-4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5632861.png)
![N~4~-[3-(2-methoxyphenoxy)propyl]-N~4~,6-dimethylpyrimidine-2,4-diamine](/img/structure/B5632865.png)
![(1H-1,2,3-benzotriazol-1-ylmethyl)[3-(trifluoromethyl)phenyl]amine](/img/structure/B5632870.png)
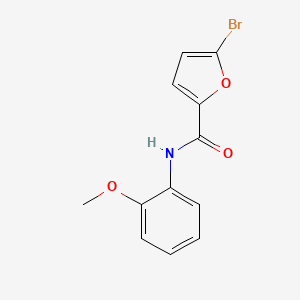
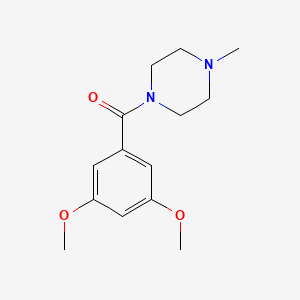

![(3aR*,9bR*)-2-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632901.png)
![2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5632921.png)
![N-{2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]ethyl}acetamide](/img/structure/B5632928.png)